molecular formula C13H14O4S B159756 Orazipone CAS No. 137109-78-5

Orazipone

Cat. No.: B159756
CAS No.: 137109-78-5
M. Wt: 266.31 g/mol
InChI Key: CAWYWWPWSAMGBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Orazipone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Orazipone has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .

Mechanism of Action

Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:

This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .

Properties

CAS No.

137109-78-5

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3

InChI Key

CAWYWWPWSAMGBV-UHFFFAOYSA-N

SMILES

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C

137109-78-5

Synonyms

OR 1384
OR-1384
OR1384
orazipone

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 1 was repeated by using 1.1 g of 4-methylsulfonylbenzaldehyde and 1.5 g of 2,4-pentanedione. The product was crystallized from ether, mp 139°-140° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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